N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-5-phenylisoxazole-3-carboxamide
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Overview
Description
“N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-5-phenylisoxazole-3-carboxamide” is a complex organic compound. Unfortunately, there is limited information available about this specific compound . It is related to other compounds with similar structures, such as “N-({1-[(1-Ethyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl]-4-piperidinyl}methyl)-3-(1H-indol-3-yl)propanamide” and "N-[(1-Methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl]-1-butanesulfonamide" .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains a 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole ring attached to an isoxazole ring via a methylene bridge. The pyrazole ring also has a methyl group attached to it .Scientific Research Applications
Anti-HIV Activity
Specific Scientific Field
Virology and Drug Discovery
Summary of the Application
The compound and its derivatives have been investigated for their anti-HIV-1 activity. Molecular docking studies suggest potential interactions with viral enzymes.
Experimental Procedures
Results and Outcomes
- Molecular Docking : The compound’s derivatives, particularly those containing imidazole or oxochromenyl moieties, exhibit promising interactions with HIV-1 enzymes .
Other Potential Applications
Specific Scientific Field
Various Fields (Multidisciplinary)
Summary of the Application
The compound’s indole scaffold and oxazole moiety make it versatile for diverse biological activities. Other potential applications include:
Experimental Procedures
Results and Outcomes
Safety And Hazards
The safety and hazards associated with this compound are not detailed in the available resources. As with all chemicals, it should be handled with appropriate safety measures. For instance, Methyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate, a related compound, has hazard statements H302-H315-H319-H335 and precautionary statements P261-P305+P351+P338 .
properties
IUPAC Name |
N-[(1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-22-16-7-8-24-11-13(16)15(20-22)10-19-18(23)14-9-17(25-21-14)12-5-3-2-4-6-12/h2-6,9H,7-8,10-11H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRLZWPZXUNFXET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(COCC2)C(=N1)CNC(=O)C3=NOC(=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-5-phenylisoxazole-3-carboxamide |
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